N-Boc-PEG12-alcohol

Antibody-Drug Conjugate PEG Linker In Vivo Efficacy

N-Boc-PEG12-alcohol resolves the need for defined linker geometry in bioconjugation. Polydisperse or incorrect-length PEG linkers compromise PROTAC ternary complex formation and promote ADC aggregation at high drug-to-antibody ratios (DAR). • Monodisperse PEG12 spacer (MW 645.78) ensures reproducible synthesis and batch-to-batch consistency • Orthogonal Boc-protected amine and terminal hydroxyl enable sequential deprotection for stepwise conjugation • Hydrophilic PEG12 chain mitigates hydrophobicity-driven aggregation in high-DAR ADC linker-payload constructs Suited for PROTAC development, ADC linker-payload synthesis, and nanoparticle surface PEGylation.

Molecular Formula C29H59NO14
Molecular Weight 645.8 g/mol
Cat. No. B609474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG12-alcohol
SynonymsN-Boc-PEG12-alcohol
Molecular FormulaC29H59NO14
Molecular Weight645.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H59NO14/c1-29(2,3)44-28(32)30-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-26-43-27-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-31/h31H,4-27H2,1-3H3,(H,30,32)
InChIKeyPSQUYAYPIOHNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-PEG12-alcohol Linker Overview


N-Boc-PEG12-alcohol (CAS: 159156-95-3 / 2218463-36-4) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 645.78 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group at one terminus and a hydroxyl group at the other, with exactly twelve ethylene glycol repeat units separating them . This compound is categorized as a monodisperse PEG-based PROTAC linker and is also utilized as a non-cleavable linker in antibody-drug conjugate (ADC) synthesis [1]. The hydrophilic PEG12 spacer confers aqueous solubility, while the orthogonally protected functional groups enable sequential bioconjugation and derivatization strategies .

Why Generic Substitution Fails for N-Boc-PEG12-alcohol


Substituting N-Boc-PEG12-alcohol with a generic PEG linker without careful consideration of chain length and terminal functionality can compromise experimental outcomes. The 12-unit PEG spacer (PEG12) represents a specific distance and degree of hydrophilicity; shorter linkers (e.g., PEG4, PEG8) may not provide sufficient spatial separation or solubility for some bioconjugates, while longer chains can alter molecular conformation and clearance kinetics [1]. Furthermore, the Boc-protected amine is a latent nucleophile that requires specific acidic deprotection conditions to unmask the free amine for conjugation, a functionality absent in simple methoxy-PEG (m-PEG) alcohols [2]. This defined architecture is critical for reproducible synthesis of complex modalities like PROTACs and ADCs where linker length directly impacts ternary complex formation and target degradation efficiency [3].

N-Boc-PEG12-alcohol Performance Evidence


ADC In Vivo Comparison: PEG12 vs. PEG4/PEG8

In a head-to-head comparison of DAR8-ADCs constructed with pendant-type PEG linkers of varying lengths, the PEG12-containing ADC demonstrated superior tolerability and maintained high anti-tumor activity relative to PEG4 and PEG8 analogs [1].

Antibody-Drug Conjugate PEG Linker In Vivo Efficacy

Monodispersity: Defined vs. Polydisperse PEG

N-Boc-PEG12-alcohol is a monodisperse PEG compound, meaning it consists of a single molecular species with exactly 12 ethylene glycol units, in contrast to polydisperse PEGs which are mixtures of varying chain lengths .

Monodisperse PEG Polydispersity Reproducibility

Heterobifunctional Linker vs. m-PEG Alcohols

Unlike monofunctional PEGs such as m-PEG12-alcohol which possess only a single hydroxyl group for conjugation, N-Boc-PEG12-alcohol provides two distinct, sequentially addressable functional groups: a Boc-protected amine and a free hydroxyl [1]. The Boc group can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal a free primary amine [2], which can then be conjugated to carboxylic acids or activated esters.

Bioconjugation Heterobifunctional Linker Orthogonal Protection

Solubility Enhancement by PEG12 Spacer

The PEG12 spacer significantly increases the aqueous solubility of the molecule and any hydrophobic payloads it is conjugated to, as indicated by its high solubility in water and polar organic solvents like DMSO, DMF, and methanol [1].

Solubility Hydrophilicity Drug Delivery

N-Boc-PEG12-alcohol Applications


PROTAC Linker Synthesis with Precise Spacing

N-Boc-PEG12-alcohol is ideally suited for synthesizing PROTACs where a flexible, hydrophilic linker of a defined length is needed to bridge an E3 ligase ligand and a target protein ligand [1]. The 12-unit PEG spacer provides an optimal distance for ternary complex formation in many systems, while the Boc-protected amine allows for selective deprotection and conjugation after the hydroxyl group has been derivatized . This stepwise conjugation is essential for constructing heterobifunctional PROTAC molecules with high purity.

High-DAR ADC Linker Design

Based on evidence that PEG12 linkers confer superior tolerability and maintained efficacy in high DAR ADCs compared to PEG4 and PEG8 [1], N-Boc-PEG12-alcohol is a strategic choice for developing next-generation ADCs. Its incorporation into linker-payload designs can mitigate the hydrophobicity and aggregation issues commonly associated with high drug loading, thereby improving the therapeutic index of the final ADC .

Nanoparticle & Biomaterial Surface Modification

The monodisperse PEG12 chain of N-Boc-PEG12-alcohol is optimal for creating a uniform, hydrophilic corona on nanoparticle surfaces (e.g., liposomes, polymeric nanoparticles) [1]. This modification reduces opsonization and prolongs circulation half-life in vivo. The terminal hydroxyl group can be activated for conjugation to surface groups, while the Boc-amine can be deprotected to provide a reactive amine handle for further functionalization with targeting ligands or fluorescent dyes.

Peptide and Protein PEGylation

N-Boc-PEG12-alcohol can be used to PEGylate therapeutic peptides or proteins, increasing their hydrodynamic radius to reduce renal clearance and improve plasma stability [1]. The discrete PEG12 unit allows for precise control over the site and degree of PEGylation, avoiding the heterogeneity of polydisperse PEG reagents. The Boc group can be removed post-PEGylation to introduce a reactive amine for site-specific conjugation to other entities, such as albumin-binding moieties.

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